An In-depth Technical Guide to 1-(1-Methyl-1H-indol-4-yl)ethanone (CAS No. 120160-29-4)
An In-depth Technical Guide to 1-(1-Methyl-1H-indol-4-yl)ethanone (CAS No. 120160-29-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(1-Methyl-1H-indol-4-yl)ethanone, a heterocyclic ketone of interest in medicinal chemistry and organic synthesis. This document delves into its chemical identity, synthesis, spectral characteristics, and potential applications, offering a valuable resource for professionals in drug discovery and development.
Chemical Identity and Properties
1-(1-Methyl-1H-indol-4-yl)ethanone is an indole derivative with a methyl group at the nitrogen of the indole ring and an acetyl group at the 4-position. Its unique substitution pattern influences its electronic properties and reactivity, making it a valuable scaffold for the synthesis of more complex molecules.[1]
| Property | Value | Source |
| CAS Number | 120160-29-4 | Internal Search |
| Molecular Formula | C₁₁H₁₁NO | [2] |
| Molecular Weight | 173.21 g/mol | [2] |
| Synonyms | 4-Acetyl-1-methyl-1H-indole | N/A |
Synthesis and Mechanism
The primary synthetic route to 1-(1-Methyl-1H-indol-4-yl)ethanone involves the reaction of a corresponding carboxylic acid with an organometallic reagent. A detailed experimental protocol is outlined below.
Synthesis of 1-(1-Methyl-1H-indol-4-yl)ethanone from 1-Methyl-1H-indole-4-carboxylic acid[3]
This synthesis proceeds via the nucleophilic addition of a methyl group from methyl lithium to the carboxylic acid of the indole starting material. The reaction is typically carried out in an anhydrous aprotic solvent under an inert atmosphere to prevent quenching of the highly reactive organolithium reagent.
Experimental Protocol:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1-methyl-1H-indole-4-carboxylic acid (1.75 g) in dry tetrahydrofuran (50 ml).[3]
-
Cool the stirred solution to a temperature between -65°C and -55°C using a dry ice/acetone bath.[3]
-
Slowly add a 1.59M solution of methyl lithium in ether (13.8 ml) dropwise, ensuring the temperature remains within the specified range.[3]
-
After the addition is complete, allow the reaction mixture to gradually warm to 0°C over a period of 2 hours.[3]
-
Quench the reaction by carefully adding 50 ml of a saturated aqueous solution of ammonium chloride.[3]
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer twice with dichloromethane (50 ml portions).[3]
-
Combine the organic layers and wash them twice with brine (50 ml portions).[3]
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.[3]
-
Further purification can be achieved through column chromatography on silica gel.
Spectroscopic Data (Predicted and Comparative)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring, the N-methyl protons, and the acetyl methyl protons. The chemical shifts will be influenced by the electron-donating N-methyl group and the electron-withdrawing acetyl group.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the acetyl group, the carbons of the indole ring, the N-methyl carbon, and the acetyl methyl carbon.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to exhibit a strong absorption band for the carbonyl (C=O) stretching of the ketone group, typically in the range of 1660-1700 cm⁻¹. Additional characteristic peaks for C-H and C-N stretching and bending vibrations of the indole ring will also be present.
Mass Spectrometry (MS) (Predicted)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (173.21 g/mol ). Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic cleavages of the indole ring.
Reactivity and Potential Applications
The indole nucleus is a prominent scaffold in a vast number of biologically active compounds and approved drugs, exhibiting a wide range of pharmacological activities including anti-inflammatory, analgesic, and anticancer properties.[1][4][5] The ethanone substituent at the 4-position of the 1-methyl-1H-indole core provides a reactive handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[6]
Derivatives of similar indole structures have been investigated as inhibitors of enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammation.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for CAS number 120160-29-4 was not found in the available literature. However, based on the data for structurally similar compounds, the following general safety precautions should be observed.[7][8][9]
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Fire Safety: The compound is likely combustible. Keep away from open flames, sparks, and other sources of ignition. Use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or foam.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet. Always consult the most up-to-date safety information before handling any chemical.
References
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Synthesis and Computational Study of Some New 1-(1H-indol-1-yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone. (n.d.). PrepChem.com. Retrieved from [Link]
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A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (2017). Oriental Journal of Chemistry. Retrieved from [Link]
- Kumar, A., Kumar, D., Porwal, M., & Mishra, A. K. (2023). Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. Letters in Drug Design & Discovery, 20(10), 1569-1584.
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MATERIAL SAFETY DATA SHEET. (2018, March 27). Retrieved from [Link]
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A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. (n.d.). Retrieved from [Link]
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Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (n.d.). PMC. Retrieved from [Link]
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Safety Data Sheet. (n.d.). Retrieved from [Link]
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Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. (2017). MDPI. Retrieved from [Link]
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Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. (2019). RJPBCS. Retrieved from [Link]
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Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journals. Retrieved from [Link]
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One-pot synthesis of 4c from N-methyl indole A1 and cyclic azoalkene B1. (n.d.). ResearchGate. Retrieved from [Link]
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A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. (2025, April 14). Preprints.org. Retrieved from [Link]
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Safety data sheet. (2025, May 19). Agilent. Retrieved from [Link]
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Indanone Building Blocks from Lignin Related C-9 Plaform Molecules. (n.d.). ChemRxiv. Retrieved from [Link]
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Ethanone, 1-[1-methyl-3-(phenylmethyl)-1H-indol-2-yl]-, oxime. (n.d.). SpectraBase. Retrieved from [Link]
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Ethanone, 1-(4-methoxy-1-methyl-1H-indol-2-yl)-2-(methylsulfonyl)-. (n.d.). SpectraBase. Retrieved from [Link]
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Synthesis of 1 -(1-Methyl-1H-indole-4-yl)ethanone. (n.d.). PrepChem.com. Retrieved from [Link]
- Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein J. Org. Chem., 13, 451-494.
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Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. (2023). MDPI. Retrieved from [Link]
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Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. (2016). Retrieved from [Link]
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4'-Methylacetophenone: Applications in Medicinal chemistry and its Health Hazards. (2024, October 21). Stanford Chemicals. Retrieved from [Link]
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Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (n.d.). RSC Publishing. Retrieved from [Link]
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Figure 1. Chemical Structure of 4-Acetyl-1-methylindole.
ethanone)
ethanone)
